

An In-depth Technical Guide to the Physicochemical Properties of Fenothiocarb Crystals

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Compound of Interest		
Compound Name:	Fenothiocarb	
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Abstract

Fenothiocarb (CAS No: 62850-32-2) is a thiocarbamate acaricide primarily used to control the egg and juvenile stages of various spider mite species.[1][2] Its efficacy and environmental fate are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **fenothiocarb** crystals, details the standard experimental protocols for their determination, and presents a logical workflow for this characterization.

Chemical Identity

- IUPAC Name: S-(4-phenoxybutyl) N,N-dimethylcarbamothioate[3]
- Molecular Formula: C13H19NO2S[4]
- Molecular Weight: 253.36 g/mol [4]
- Appearance: The pure product is a white crystal.

Physicochemical Properties



The key physicochemical parameters of **fenothiocarb** are summarized in the table below. These values are critical for understanding its behavior in various matrices, from formulation to environmental distribution.

Property	Value	Conditions	Reference
Melting Point	40.5 °C (40-41 °C)		
Boiling Point	371.7 °C	at 760 mmHg	
155 °C	at 2.67 Pa	_	
Density	1.097 g/cm ³		
Vapor Pressure	0.166 x 10 ⁻³ Pa	at 20 °C	
1.6 x 10 ⁻⁵ Pa	at 23 °C		
Water Solubility	30 mg/L	at 20 °C	
Solubility in Organic Solvents	Soluble	In acetone, methanol, ethanol, cyclohexanone, and xylene	
Octanol-Water Partition Coefficient (log P)	3.260 - 3.3	Predicted/Calculated	

Crystal Structure

While **fenothiocarb** is known to exist as a white crystalline solid, specific crystallographic data, such as space group, unit cell dimensions, and detailed molecular packing information, are not readily available in the reviewed public domain literature. Characterization of the crystal structure would require techniques like single-crystal X-ray diffraction.

Stability

Fenothiocarb exhibits the following stability characteristics:

Thermal and Acid Stability: It is stable to heat and acidic conditions.



- Light and Alkali Stability: It is slightly unstable when exposed to light and alkaline conditions.
- Hydrolysis: The compound is stable to hydrolysis for 5 days at 40°C across a pH range of 5 to 9.
- Photodegradation: **Fenothiocarb** decomposes slowly in sunlight. On a silica gel TLC plate exposed to sunlight, the half-life (DT₅₀) was approximately 45 hours. The primary photochemical reaction appears to be the oxidation of the sulfur atom to form its sulfoxide.

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

- Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for accurate melting point determination.
 - Sample Preparation: A small quantity (1-5 mg) of **fenothiocarb** crystal is accurately
 weighed and hermetically sealed in an aluminum pan. An empty, sealed pan is used as a
 reference.
 - Instrumentation: A calibrated Differential Scanning Calorimeter is used.
 - Analysis: The sample and reference pans are heated at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
 - Data Interpretation: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination

 Methodology: The shake-flask method (OECD Guideline 105) is a standard protocol for determining water solubility.



- Equilibration: An excess amount of crystalline fenothiocarb is added to a known volume of deionized water in a flask.
- Agitation: The flask is sealed and agitated (e.g., in a mechanical shaker or stirrer) in a constant temperature bath (e.g., 20 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand at the same constant temperature to allow undissolved crystals to settle. Centrifugation or filtration may be used to separate the saturated aqueous solution from the excess solid.
- Quantification: The concentration of **fenothiocarb** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

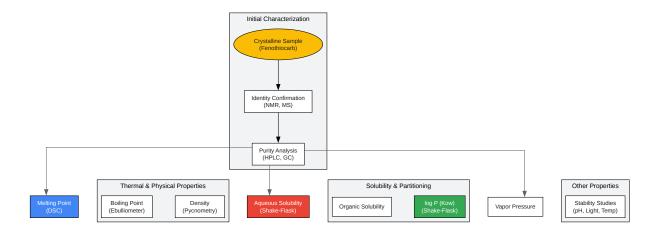
Octanol-Water Partition Coefficient (log P) Determination

- Methodology: The shake-flask method (OECD Guideline 107) is the classical method for determining the partition coefficient (Kow or P).
 - Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation.
 - Partitioning: A small, known amount of **fenothiocarb** is dissolved in either water-saturated n-octanol or octanol-saturated water. This solution is then mixed with a volume of the other phase in a separatory funnel.
 - Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand to permit complete phase separation. Centrifugation may be required to break up emulsions.
 - Analysis: The concentration of **fenothiocarb** in both the n-octanol and aqueous phases is determined by a suitable analytical technique (e.g., HPLC).
 - Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).



Visualized Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a crystalline chemical compound like **fenothiocarb**.



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Caption: Workflow for physicochemical characterization.



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